molecular formula C19H14N2 B1609697 4-(Diphenylamino)benzonitrile CAS No. 20441-00-3

4-(Diphenylamino)benzonitrile

Cat. No. B1609697
Key on ui cas rn: 20441-00-3
M. Wt: 270.3 g/mol
InChI Key: FWPDVKDTOHKZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06100398

Procedure details

The above general procedure was followed using 4-chlorobenzonitrile (138 mg, 1.00 mmol) and diphenylamine (169 mg, 1.00 mmol) with 1 mol % Pd(dba)2 and 0.8 mol % tri-t-butylphosphine in 2.0 mL of toluene. After 5.5 hours, the reaction mixture was adsorbed onto silica gel and chromatographed with 50% toluene/hexanes to give 242 mg (90%) of N-(4-cyanophenyl)diphenylamine as a white solid.
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10]1([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([N:16]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:3][CH:4]=1)#[N:7] |f:4.5.6|

Inputs

Step One
Name
Quantity
138 mg
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
169 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chromatographed with 50% toluene/hexanes

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 242 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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